molecular formula C16H14ClFN2O2 B2724381 (3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone CAS No. 2380034-72-8

(3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone

Cat. No. B2724381
CAS RN: 2380034-72-8
M. Wt: 320.75
InChI Key: DMMDADBJYWQSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone, also known as CFPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development.

Mechanism of Action

(3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone exerts its effects by inhibiting the activity of specific enzymes and receptors in the body. For example, (3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, (3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone can induce apoptosis in cancer cells and reduce inflammation. (3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone also acts as an antagonist for the nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory.
Biochemical and Physiological Effects:
(3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. (3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone has also been found to modulate the expression of specific genes and proteins involved in these processes.

Advantages and Limitations for Lab Experiments

One advantage of using (3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone in lab experiments is its high potency and selectivity, which allows for precise targeting of specific enzymes and receptors. However, (3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone has some limitations, including its low solubility in water and potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using (3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone.

Future Directions

There are several potential future directions for research on (3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone. One area of interest is the development of (3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone-based therapies for cancer treatment and neurodegenerative diseases. Another area of interest is the investigation of (3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone's effects on specific signaling pathways and cellular processes. Additionally, further research is needed to optimize the synthesis method and improve the solubility and bioavailability of (3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone. Overall, (3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone shows great potential for future research and development in the field of drug discovery and development.

Synthesis Methods

(3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone can be synthesized using a multi-step process that involves the reaction of 3-chloro-5-fluorobenzaldehyde with pyridine-3-carboxylic acid to form an intermediate compound. This compound is then reacted with (R)-3-((tert-butyldimethylsilyl)oxy)methyl-1-azetidinyl)methanol to obtain the final product, (3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone.

Scientific Research Applications

(3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. Studies have shown that (3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer treatment. (3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone has also shown anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, (3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O2/c17-13-4-12(5-14(18)6-13)16(21)20-8-11(9-20)10-22-15-2-1-3-19-7-15/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMDADBJYWQSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC(=C2)Cl)F)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(3-Chloro-5-fluorobenzoyl)azetidin-3-yl]methoxy}pyridine

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